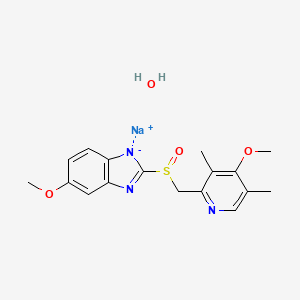
omeprazole sodium salt
Übersicht
Beschreibung
omeprazole sodium salt is a proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome . It works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, thereby reducing the secretion of gastric acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of omeprazole sodium hydrate involves several steps. One method includes dissolving omeprazole sodium in water for injection, followed by the addition of calcium disodium edetate and sodium hydroxide to adjust the pH to 10.0-12.0 . The solution is then filtered and freeze-dried at temperatures below -40°C, with sublimation occurring at 5-12°C for over 14 hours .
Industrial Production Methods: In industrial settings, omeprazole sodium hydrate is produced through a similar process but on a larger scale. The solution is prepared in large reactors, and the freeze-drying process is conducted in industrial freeze-dryers to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: omeprazole sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions include sulfide and sulfone derivatives of omeprazole, as well as hydroxyomeprazole .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Omeprazole sodium salt is employed in treating several acid-related conditions, including:
- Gastroesophageal Reflux Disease (GERD) : this compound alleviates symptoms by reducing stomach acid production, thereby preventing acid reflux into the esophagus .
- Erosive Esophagitis : It aids in healing the esophagus lining damaged by stomach acid .
- Peptic Ulcers : Used to treat both gastric and duodenal ulcers, it promotes healing and prevents recurrence .
- Zollinger-Ellison Syndrome : This condition involves excessive gastric acid production; this compound helps manage this hypersecretion .
- Prevention of Upper Gastrointestinal Bleeding : In critically ill patients, it is administered to reduce the risk of stress ulcers .
Pharmacokinetics and Interactions
This compound exhibits variable pharmacokinetics influenced by factors such as dosage and patient-specific characteristics. Studies indicate that it may interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP2C19, leading to altered drug levels and potential side effects .
Case Study 1: Hyponatremia Induced by Omeprazole
A 67-year-old male developed hyponatremia attributed to omeprazole use for reflux esophagitis. Despite appearing euvolemic, his serum sodium levels dropped significantly (127 mmol/L). Upon switching to ranitidine, his sodium levels normalized; however, subsequent treatment with pantoprazole led to another decline in serum sodium. This case highlights the need for monitoring electrolyte levels in patients receiving proton pump inhibitors due to potential side effects like hyponatremia .
Case Study 2: Efficacy in Helicobacter pylori Eradication
In a clinical trial involving patients with peptic ulcers associated with Helicobacter pylori infection, omeprazole was used in combination with antibiotics (amoxicillin and clarithromycin). The results demonstrated a significant reduction in ulcer recurrence rates when omeprazole was part of the treatment regimen, underscoring its role in managing H. pylori-related conditions .
Comparative Data Table
Wirkmechanismus
omeprazole sodium salt exerts its effects by specifically inhibiting the H+/K+ ATPase enzyme system located on the secretory surface of gastric parietal cells . This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The compound binds covalently to the enzyme, leading to a prolonged duration of action .
Vergleich Mit ähnlichen Verbindungen
Esomeprazole: The S-isomer of omeprazole, providing higher bioavailability and improved efficacy.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Pantoprazole: Known for its stability in acidic environments and used for similar indications as omeprazole.
Uniqueness: omeprazole sodium salt is unique due to its specific inhibition of the H+/K+ ATPase enzyme system and its ability to form stable formulations suitable for both oral and intravenous administration .
Eigenschaften
Molekularformel |
C17H20N3NaO4S |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate |
InChI |
InChI=1S/C17H18N3O3S.Na.H2O/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;/h5-8H,9H2,1-4H3;;1H2/q-1;+1; |
InChI-Schlüssel |
RRFCKCAQHRITRG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.[Na+] |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.[Na+] |
Piktogramme |
Irritant |
Synonyme |
H 168 68 H 168-68 H 16868 Magnesium, Omeprazole Omeprazole Omeprazole Magnesium Omeprazole Sodium Prilosec Sodium, Omeprazole |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













